1-(3,4-Diethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15550314
Molecular Formula: C23H19N3O5S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O5S |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 1-(3,4-diethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H19N3O5S/c1-3-29-16-10-9-13(11-17(16)30-4-2)19-18-20(27)14-7-5-6-8-15(14)31-21(18)22(28)26(19)23-25-24-12-32-23/h5-12,19H,3-4H2,1-2H3 |
| Standard InChI Key | LKAVOPQNUNVYLZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OCC |
Introduction
Structural and Molecular Characteristics
Core Chromeno-Pyrrole Framework
The chromeno-pyrrole system consists of a fused chromene (benzopyran) and pyrrole ring, creating a planar, conjugated structure that facilitates π-π interactions with biological targets. In 1-(3,4-Diethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, the pyrrole nitrogen at position 2 is substituted with a 1,3,4-thiadiazole ring, while the chromene oxygen is part of the dihydrochromeno system. The 3,4-diethoxyphenyl group at position 1 introduces steric bulk and electron-donating effects, potentially modulating solubility and target affinity.
Key Structural Features:
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Chromeno-pyrrole core: Provides rigidity and conjugation, essential for intercalation or enzyme binding.
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1,3,4-Thiadiazole substituent: Contributes to electron-deficient character, enhancing interactions with nucleophilic residues in proteins.
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3,4-Diethoxyphenyl group: Ethoxy substituents improve lipophilicity compared to methoxy analogs, potentially influencing blood-brain barrier penetration.
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:
| Property | Estimated Value (Analog-Based) | Influencing Factors |
|---|---|---|
| Molecular Weight | ~495 g/mol | Chromeno-pyrrole core + substituents |
| LogP (Partition Coeff.) | 3.2–4.1 | Diethoxy group increases lipophilicity |
| Solubility | <10 µg/mL in aqueous buffer | Planar structure reduces solubility |
| pKa | ~8.5 (pyrrole NH) | Electron-withdrawing groups lower pKa |
These estimates suggest moderate bioavailability challenges, typical of polycyclic heteroaromatics.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of chromeno-pyrrole derivatives typically involves multi-step sequences, as seen in related compounds. For this molecule, a plausible route includes:
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Formation of Chromeno-Pyrrole Core:
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Condensation of 3-hydroxycoumarin with a pyrrole precursor under acidic conditions.
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Cyclization via Friedel-Crafts alkylation to form the fused ring system.
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Introduction of Thiadiazole Moiety:
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Diethoxyphenyl Substitution:
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Nucleophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 3,4-diethoxyphenyl group.
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Optimization Challenges:
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Regioselectivity: Ensuring proper orientation during cyclization requires careful control of temperature and catalysts.
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Thiadiazole Stability: The 1,3,4-thiadiazole ring may degrade under strong acidic/basic conditions, necessitating mild reaction environments .
Comparative Synthetic Strategies
The table below contrasts synthetic approaches for analogous chromeno-pyrrole derivatives:
| Compound | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| EVT-11509571 (Methoxy-substituted) | Friedel-Crafts cyclization + SNAr | 42 | |
| VC15554936 (Thiazole-containing) | Suzuki coupling + Hantzsch thiazole syn. | 38 | |
| Target Compound (Thiadiazole-substituted) | Ullmann coupling + Friedel-Crafts | *Est. 30–35 | – |
*Estimated based on analogous reactions .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Diethoxy vs. Methoxy: Ethoxy groups enhance membrane permeability but may reduce target binding affinity due to steric effects.
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Thiadiazole vs. Thiazole: The sulfur-rich thiadiazole improves interactions with metalloenzymes (e.g., matrix metalloproteinases) .
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Chromeno-Pyrrole Core: Planarity correlates with DNA intercalation potential, while substituents modulate selectivity.
Hypothesized Targets for the Target Compound:
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Kinases: Similarity to VC15554936 suggests potential inhibition of VEGFR-2 or PDGFR-β.
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Cyclooxygenases: Diethoxy groups may favor COX-2 over COX-1 inhibition.
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Bacterial DNA Gyrase: Thiadiazole moiety could interfere with ATP-binding pockets .
Challenges and Future Directions
Current Limitations
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Synthetic Complexity: Low yields (30–35%) hinder large-scale production.
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ADME/Toxicity: Predicted high plasma protein binding (>95%) may limit free drug availability.
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Target Identification: Mechanistic studies remain speculative without dedicated assays.
Recommended Research Priorities
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Synthetic Optimization:
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Explore microwave-assisted synthesis to improve cyclization efficiency.
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Test alternative catalysts (e.g., Pd-XPhos for coupling steps).
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Biological Screening:
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Prioritize kinase inhibition assays (e.g., EGFR, VEGFR).
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Evaluate cytotoxicity across NCI-60 cell lines.
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Computational Modeling:
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Perform molecular docking to identify probable protein targets.
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Predict metabolic sites using CYP450 isoform models.
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This compound’s structural complexity and modular substituents position it as a promising candidate for further medicinal chemistry exploration. Bridging the gap between analog data and targeted studies will be essential to unlock its full therapeutic potential.
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